Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Overview
Description
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is a cleavable PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular formula of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is C25H47NO9 . Its molecular weight is 505.64 . The SMILES representation is O=C (OC © ©C)CCOCC (COCCC (OC © ©C)=O) (N)COCCC (OC © ©C)=O .Chemical Reactions Analysis
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is a liquid that is colorless to light yellow .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,3,5-Triazines : This compound is used in the synthesis of 1,3,5-triazines. Studies have shown the successful synthesis of chloro, bromo, and methyl derivatives of tris[di(tert-butoxycarbonyl)methyl]-1,3,5-triazine, indicating its versatility in creating various derivatives for potential applications in chemistry and materials science (Shastin, Godovikova, & Korsunskii, 1998).
Ligand Synthesis : The compound is instrumental in synthesizing bifunctional cyclen-based ligands. These ligands have significant potential in chelation therapy and radiopharmaceuticals due to their ability to form stable complexes with various metal ions (Řezanka, Kubíček, Hermann, & Lukeš, 2008).
Buffering Agent in Neuroscience : As a buffering agent, tris(hydroxymethyl)methylamine has been shown to antagonize the action of acetylcholine on neurons, highlighting its potential impact in neurological research and pharmacology (Wilson, Clark, & Pellmar, 1977).
Material Science and Polymerization : The compound plays a role in the controlled/living radical polymerization of tert-butyl acrylate, contributing to the understanding of polymerization mechanisms and the synthesis of new polymer materials (Ananchenko & Matyjaszewski, 2002).
Synthesis of Stable Radicals : This compound is integral to synthesizing stable tris[di-tert-butyl(methyl)silyl]silyl and -germyl radicals, which are key in understanding the behavior of radicals in chemical reactions and could have implications in materials science and catalysis (Sekiguchi, Fukawa, Nakamoto, Lee, & Ichinohe, 2002).
properties
IUPAC Name |
tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXODPHVWBQJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460037 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine | |
CAS RN |
175724-30-8 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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